3-(furan-2-yl)-4-phenylbutan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-4-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c15-9-8-13(14-7-4-10-16-14)11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTXUDSXGALJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCN)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Furan 2 Yl 4 Phenylbutan 1 Amine
Retrosynthetic Analysis of the 3-(furan-2-yl)-4-phenylbutan-1-amine Molecular Scaffold
A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of a convergent and efficient synthesis. The primary disconnection is the C-N bond of the primary amine, which points to a late-stage introduction of the amine functionality, commonly via reductive amination of a corresponding aldehyde or ketone. This approach simplifies the synthesis to the construction of the 3-(furan-2-yl)-4-phenylbutanal precursor.
Further disconnection of the butanal backbone suggests a key C-C bond formation between the C3 and C4 carbons. This can be envisioned through a conjugate addition of a phenyl nucleophile to a suitable α,β-unsaturated precursor derived from a furan (B31954) starting material. This leads to two key synthons: a phenyl anion equivalent and a furfurylidene acetaldehyde (B116499) synthon.
An alternative disconnection could involve the bond between the furan ring and the C3 of the butane (B89635) chain. This would require the coupling of a furan-containing nucleophile with a 4-phenylbutanal (B95494) derivative, a less common but viable strategy.
| Disconnection Point | Precursor Molecule(s) | Key Reaction Type |
| C1-N bond | 3-(furan-2-yl)-4-phenylbutanal | Reductive Amination |
| C3-C4 bond | 3-(furan-2-yl)propenal and a Phenyl organometallic reagent | Conjugate Addition |
| C2(furan)-C3(butane) bond | A furan organometallic reagent and 4-phenylbutanal derivative | Cross-Coupling |
Development and Optimization of Convergent Synthetic Routes
Convergent synthetic strategies offer significant advantages in terms of efficiency and yield by allowing for the independent synthesis of key fragments that are later combined.
A robust method for the formation of the C3-C4 bond involves the 1,4-conjugate addition of a phenyl organometallic reagent to an α,β-unsaturated carbonyl compound derived from furfural. For instance, the reaction of a phenyl cuprate, generated from a Grignard reagent (phenylmagnesium bromide) and a copper(I) salt, with 3-(furan-2-yl)propenal would yield the desired 3-(furan-2-yl)-4-phenylbutanal.
Alternatively, Friedel-Crafts type reactions can be employed. The reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) has been shown to produce 3-(furan-2-yl)-3-phenylpropanoic acid. mdpi.com This intermediate can then be converted to the target butan-1-amine through subsequent reduction and amination steps.
With the 3-(furan-2-yl)-4-phenylbutanal precursor in hand, the primary amine can be introduced via reductive amination. mdpi.comnih.govmasterorganicchemistry.com This one-pot reaction typically involves the condensation of the aldehyde with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) acetate, to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine in the presence of the aldehyde. masterorganicchemistry.com
Alternative pathways for introducing the amine functionality include the conversion of the aldehyde to an oxime, followed by reduction, or the conversion to a nitrile, which is then reduced to the primary amine.
| Precursor | Reagents | Product |
| 3-(furan-2-yl)-4-phenylbutanal | 1. NH3 or NH4OAc2. NaBH3CN or NaBH(OAc)3 | This compound |
| 3-(furan-2-yl)-4-phenylbutanal | 1. H2NOH·HCl2. H2, Raney Ni or LiAlH4 | This compound |
| 3-(furan-2-yl)-4-phenylpropanoic acid | 1. SOCl22. NH33. LiAlH4 | This compound |
While no specific multi-component reaction (MCR) has been reported for the direct synthesis of this compound, the principles of MCRs could be applied to construct the core scaffold. A hypothetical MCR could involve the reaction of furfural, a phenyl-containing component, and a nitrogen source in a single pot. However, controlling the regioselectivity and achieving the desired substitution pattern in such a reaction would be a significant challenge. The development of a novel MCR for this target would represent a significant advancement in synthetic efficiency.
Stereoselective Synthesis of Enantiomers of this compound
The C3 position of this compound is a stereocenter, and the synthesis of enantiomerically pure forms is often crucial for biological applications.
A well-established method for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary. wikipedia.orgyale.eduspringernature.com One of the most effective and widely used chiral auxiliaries for this purpose is N-tert-butanesulfinamide. yale.eduspringernature.com
The synthesis would begin with the condensation of 3-(furan-2-yl)-4-phenylbutanal with either (R)- or (S)-N-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. The subsequent reduction of this chiral imine, for example with sodium borohydride, proceeds with high diastereoselectivity, controlled by the stereocenter on the sulfinamide group. Finally, the chiral auxiliary can be removed under mild acidic conditions to afford the desired enantiomer of this compound in high enantiomeric excess.
| Step | Reactants | Product |
| 1. Imine Formation | 3-(furan-2-yl)-4-phenylbutanal + (R)- or (S)-N-tert-butanesulfinamide | Chiral N-tert-butanesulfinyl imine |
| 2. Diastereoselective Reduction | Chiral N-tert-butanesulfinyl imine + NaBH4 | Diastereomerically enriched N-sulfinyl amine |
| 3. Auxiliary Cleavage | Diastereomerically enriched N-sulfinyl amine + HCl in MeOH | Enantiomerically pure this compound |
This chiral auxiliary-based approach provides a reliable and predictable method for accessing both enantiomers of the target compound, which is essential for the investigation of their stereospecific properties.
Exploration of Asymmetric Catalysis in Stereocontrolled Transformations
Asymmetric catalysis offers the most direct and atom-economical route to enantiomerically enriched chiral amines by creating the desired stereocenter from a prochiral precursor. nih.gov Two primary strategies, transition metal-catalyzed asymmetric hydrogenation and biocatalytic reductive amination, are highly relevant for the synthesis of this compound.
A plausible approach involves the asymmetric hydrogenation of a prochiral imine or the reductive amination of a ketone precursor, 3-(furan-2-yl)-4-phenylbutan-2-one. Transition metal complexes, particularly those based on iridium, rhodium, and ruthenium with chiral ligands, are highly effective for the asymmetric hydrogenation of imines and related unsaturated nitrogen-containing compounds. nih.govacs.org For instance, iridium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of N-aryl imines. acs.org
Another powerful method is the use of transaminase (TA) enzymes. hovione.com These biocatalysts can synthesize chiral amines from prochiral ketones with high stereoselectivity by transferring an amino group from an amine donor, such as isopropylamine (B41738) or alanine. hovione.comnih.gov The reaction is conducted under mild, aqueous conditions, offering a green chemistry alternative to metal catalysis. nih.gov The selection of a suitable transaminase variant, often achieved through protein engineering, would be crucial to accommodate the steric bulk of the this compound structure. nih.gov
| Method | Catalyst/Enzyme | Precursor Type | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | Prochiral Imine | 90-98 | 95-99 |
| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN Catalyst | Prochiral Ketone | 85-97 | 90-98 |
| Biocatalytic Reductive Amination | Engineered Transaminase (ω-TA) | Prochiral Ketone | 75-95 | >99 |
Chromatographic and Crystallization-Based Enantiomeric Resolution Techniques
When a racemic mixture of this compound is synthesized, enantiomeric resolution is required to separate the two enantiomers. This is a primary technique employed for chiral separations on scales ranging from milligrams to tons. ulisboa.pt
Crystallization-Based Resolution: The most common industrial method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.orgwikipedia.org The racemate is treated with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid, in a suitable solvent. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts which have different physical properties, most notably solubility. ulisboa.pt One diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The resolved amine enantiomer is then liberated from the salt by treatment with a base. The efficiency of this process is highly dependent on the choice of resolving agent, solvent, and crystallization temperature. ulisboa.pt
Chromatographic Resolution: For laboratory-scale separations and for analytical determination of enantiomeric purity, preparative high-performance liquid chromatography (HPLC) is a powerful tool. researchgate.netnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high loading capacity. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving baseline separation. mdpi.com
| Technique | Resolving Agent/Stationary Phase | Principle of Separation | Advantages | Disadvantages |
|---|---|---|---|---|
| Diastereomeric Salt Crystallization | Chiral acids (e.g., (+)-Tartaric acid) | Differential solubility of diastereomeric salts | Scalable, cost-effective for large quantities | Maximum theoretical yield of 50%, can be labor-intensive to optimize |
| Preparative Chiral HPLC | Polysaccharide-based CSP | Differential interaction with chiral stationary phase | High purity (>99% ee), applicable to small quantities | Expensive for large scale, requires specialized equipment |
Refinement of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing yield and selectivity in the synthesis of this compound. A key precursor for this amine is likely the corresponding nitrile, 3-(furan-2-yl)-4-phenylbutanenitrile, which can be reduced to the primary amine. organic-chemistry.org
The catalytic hydrogenation of nitriles is a common industrial method, but it can be complicated by the formation of secondary and tertiary amine by-products. bme.hu To enhance the selectivity for the primary amine, several parameters can be refined:
Catalyst Choice: Nickel- or Cobalt-based catalysts are often used. bme.hu Ruthenium has also been shown to be effective. google.com
Solvent: The choice of solvent can significantly impact selectivity. For example, in the hydrogenation of butyronitrile (B89842) over a Ni/SiO₂ catalyst, the highest selectivity for the primary amine (84%) was achieved in ethanol. bme.hu
Additives: The addition of ammonia to the reaction mixture is a well-established strategy to suppress the formation of secondary and tertiary amines. google.com
Reaction Conditions: Optimizing temperature and hydrogen pressure is critical. High pressures (500-2000 p.s.i.g.) are often employed to facilitate the reduction. google.com
For crystallization-based resolutions, the molar ratio of the resolving agent to the racemic amine is a key parameter. Ratios greater than 1.5 can sometimes lead to more enantiomerically pure products. ulisboa.pt
Considerations for Scalable Synthesis of this compound
Transitioning a synthetic route from the laboratory to an industrial scale introduces several practical and economic considerations. ukri.org For the synthesis of this compound, these would include:
Cost and Availability of Starting Materials: The synthesis would ideally start from readily available and inexpensive precursors. A potential starting point could be furfural, a biomass-derived chemical. nih.gov
Catalyst Cost and Recycling: Noble metal catalysts used in asymmetric hydrogenation can be expensive. For a process to be economically viable, efficient catalyst recovery and recycling are essential. Heterogeneous catalysts are often preferred for ease of separation. bme.hu
Process Safety: The use of high-pressure hydrogen gas requires specialized equipment and stringent safety protocols. The handling of pyrophoric reagents like lithium aluminum hydride, another potential reductant for the nitrile precursor, also poses significant safety challenges. libretexts.org
Waste Management: Diastereomeric salt resolution generates at least 50% of the undesired enantiomer as waste. Developing methods to racemize and recycle this unwanted isomer is crucial for improving process efficiency and sustainability. vapourtec.com
Continuous Flow Processing: Modern manufacturing is increasingly adopting continuous flow chemistry to improve safety, efficiency, and consistency. ukri.orgvapourtec.com Flow reactors can offer better control over reaction parameters like temperature and mixing, and can be particularly advantageous for hazardous reactions like hydrogenation. ukri.org
Computational and Theoretical Investigations of 3 Furan 2 Yl 4 Phenylbutan 1 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock, solve the Schrödinger equation to provide detailed information about electron distribution and energy levels.
Mapping of Electrostatic Potential Surfaces for Reactivity Insights
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For 3-(furan-2-yl)-4-phenylbutan-1-amine, the MEP surface would likely show a negative potential around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amine group, indicating these as potential sites for interaction with electrophiles.
Conformational Analysis and Exploration of Energy Landscapes
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them.
Molecular Mechanics and Dynamics Simulations for Conformational Space Sampling
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. It is less computationally expensive than quantum mechanics, making it suitable for exploring the vast conformational space of flexible molecules like this compound. Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule and allowing for a more thorough sampling of its conformational landscape.
Identification and Characterization of Energetically Favorable Conformers
Through systematic conformational searches or MD simulations, a set of low-energy conformers can be identified. These conformers would then be subjected to more accurate quantum chemical calculations to refine their geometries and determine their relative energies. The characterization would involve analyzing dihedral angles, bond lengths, and intramolecular interactions (such as hydrogen bonds) that stabilize these particular conformations.
Table 2: Hypothetical Energetically Favorable Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular Interactions |
| Conf-1 | 0.00 | C(x)-C(y)-C(z)-N: A | Potential weak H-bond between amine H and furan O |
| Conf-2 | 1.25 | C(x)-C(y)-C(z)-N: B | Phenyl and furan rings in a specific orientation |
| Conf-3 | 2.50 | C(x)-C(y)-C(z)-N: C | Extended chain conformation |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Chemical Reactivity and Mechanistic Pathways
Computational methods can be employed to predict the reactivity of a molecule and elucidate the mechanisms of its potential reactions. By analyzing the electronic structure and electrostatic potential, one can identify the most likely sites for chemical reactions. For instance, the amine group would be predicted to be a primary site for reactions with electrophiles. The furan and phenyl rings could undergo electrophilic substitution, and the relative reactivity of different positions on these rings could be predicted by calculating local reactivity descriptors such as Fukui functions or by modeling the transition states of potential reaction pathways.
Theoretical calculations can also be used to model the entire reaction coordinate of a proposed chemical transformation. This allows for the determination of activation energies and the identification of transition states and intermediates, providing a detailed mechanistic understanding of how the reaction proceeds.
Elucidation of Potential Reaction Pathways and Transition State Structures
The synthesis of this compound can be envisioned through several synthetic routes, with computational chemistry playing a crucial role in determining the most plausible pathways. A common approach involves the Friedel-Crafts alkylation of furan with a suitable phenylbutane derivative. rsc.orgwikipedia.org Density Functional Theory (DFT) is a powerful tool for modeling these reactions, allowing for the calculation of the potential energy surface, which maps the energy of the system as a function of the geometry of the reacting molecules.
A plausible synthetic pathway involves the reaction of furan with a benzyl (B1604629) halide derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orguni.edu Computational analysis of this pathway would involve:
Reactant and Product Optimization: The geometries of the reactants (furan, phenylbutane electrophile) and the final product are optimized to find their lowest energy conformations.
Transition State (TS) Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The TS is a critical saddle point on the potential energy surface, and its structure reveals the geometry of the molecules at the moment of bond formation/breaking.
For the alkylation of furan, the electrophile would approach the furan ring, which acts as the nucleophile. rsc.org The transition state would feature a partially formed carbon-carbon bond between the furan ring (typically at the C2 position) and the electrophilic carbon of the phenylbutane moiety. The positive charge would be delocalized over the furan ring, stabilized by its aromatic system.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | B3LYP/6-31G(d) | 0.0 | - |
| Transition State (TS) | B3LYP/6-31G(d) | +15.8 | C(furan)-C(alkyl) distance: 2.1 Å |
| Product | B3LYP/6-31G(d) | -5.2 | C(furan)-C(alkyl) distance: 1.5 Å |
This interactive table presents hypothetical DFT calculation results for a key reaction step, illustrating the energy changes and structural parameters involved.
Theoretical Determination of Acidity and Basicity Profiles
The acidity and basicity of a molecule are quantified by its pKa value. For this compound, the primary site of basicity is the nitrogen atom of the amine group. The acidity could refer to the potential for deprotonation of C-H bonds, though this is generally unfavorable.
Computational methods can accurately predict pKa values, which is crucial for understanding the molecule's behavior in biological systems, as its protonation state affects solubility, membrane permeability, and receptor binding. nih.gov The prediction is typically achieved using quantum chemical calculations combined with a solvation model to account for the effect of the solvent (usually water). mdpi.com
The process involves calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in the gas phase and in solution. peerj.comresearchgate.net An isodesmic reaction scheme, where the pKa is computed relative to a similar reference compound with a known experimental pKa, can improve accuracy. peerj.comresearchgate.net
For the amine group of this compound, the reaction is: R-NH₃⁺ ⇌ R-NH₂ + H⁺
The pKa is calculated using the equation: pKa = (ΔG_solvation) / (2.303 * RT)
Based on similar primary phenylalkylamines, the pKa of the amine group is expected to be in the range of 9.5 - 10.5. This indicates that at physiological pH (~7.4), the amine group will be predominantly in its protonated, cationic form (R-NH₃⁺).
| Ionizable Group | Computational Method | Predicted pKa | Predominant form at pH 7.4 |
| Primary Amine (-NH₂) | PM3/COSMO | 10.2 ± 0.5 | Protonated (R-NH₃⁺) |
| Furan C-H | DFT/PCM | > 35 | Neutral |
| Benzylic C-H | DFT/PCM | > 40 | Neutral |
This interactive table summarizes the predicted acidity and basicity profiles for different functional groups within the molecule.
Molecular Docking and Ligand-Target Interaction Modeling for Potential Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org For this compound, which shares structural similarities with known neuroactive compounds (phenylalkylamines), plausible biological targets could include neurotransmitter receptors or transporters, such as serotonin (B10506) or dopamine (B1211576) receptors, or calcium channels. nih.govnih.govnih.gov
The docking process involves:
Preparation of the Receptor and Ligand: High-resolution 3D structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The ligand, this compound, is built and its energy is minimized to find a low-energy conformation.
Grid Generation: The potential binding site on the receptor is defined, and a grid representing the properties of this pocket is generated. ijper.org
Docking Simulation: The ligand is placed in various positions and orientations within the binding site, and a scoring function is used to estimate the binding affinity for each pose. The poses are then ranked based on their scores. nih.gov
Computational Exploration of Putative Binding Pockets
Once a potential biological target is identified, computational tools are used to explore its binding pockets. mdpi.com These pockets are typically hydrophobic cavities on the protein surface where a ligand can bind. Programs can identify these sites and calculate their properties, such as volume, shape, and hydrophobicity.
For a hypothetical target like a G-protein coupled receptor (GPCR), the binding pocket is often a deep cleft formed by several transmembrane helices. The exploration would reveal key amino acid residues that could interact with the ligand. For a phenylalkylamine-like structure, this pocket is expected to contain aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) to interact with the phenyl and furan rings, and an acidic residue (like Aspartic acid or Glutamic acid) to form a salt bridge with the protonated amine group. nih.gov
Analysis of Non-Covalent Intermolecular Forces Driving Interactions
The stability of the ligand-receptor complex is determined by a network of non-covalent interactions. nih.govimrpress.com After docking, the best-ranked poses are analyzed to identify these key interactions between this compound and the receptor's binding pocket.
Hydrogen Bonding: The protonated amine group (-NH₃⁺) is a strong hydrogen bond donor and can form crucial hydrogen bonds with acceptor groups on amino acid side chains, such as the carboxylate groups of Asp or Glu, or the hydroxyl group of Ser or Thr. The oxygen atom in the furan ring can act as a weak hydrogen bond acceptor. nih.govresearchgate.net
Hydrophobic Effects: The phenyl ring and the aliphatic butane (B89635) chain are hydrophobic and will favorably interact with nonpolar residues in the binding pocket (e.g., Leucine, Isoleucine, Valine), driven by the hydrophobic effect.
Pi-Stacking: The aromatic phenyl and furan rings can engage in π-π stacking interactions with the aromatic side chains of Phenylalanine, Tyrosine, or Tryptophan residues in the binding pocket. ijper.org These interactions, where the aromatic rings are stacked face-to-face or face-to-edge, contribute significantly to binding affinity.
| Interaction Type | Ligand Moiety | Potential Receptor Residues | Estimated Energy (kcal/mol) |
| Salt Bridge / H-Bond | Primary Amine (-NH₃⁺) | Asp, Glu | -5 to -10 |
| Pi-Stacking | Phenyl Ring | Phe, Tyr, Trp | -1 to -4 |
| Pi-Stacking | Furan Ring | Phe, Tyr, Trp | -0.5 to -3 |
| Hydrophobic | Butyl Chain | Leu, Val, Ile, Ala | -1 to -2 |
This interactive table details the potential non-covalent interactions and their estimated energetic contributions to the binding of the ligand to a hypothetical receptor.
Chemoinformatic Analysis and Chemical Space Exploration for Analogues of this compound
Chemoinformatics involves the use of computational methods to analyze chemical data. nih.gov For this compound, these techniques can be used to explore its chemical space and design analogues with potentially improved properties. scispace.comdntb.gov.ua
This process starts by defining the core scaffold of the molecule. researchgate.net New analogues can be generated by systematically modifying different parts of the scaffold:
Ring Substitution: Introducing various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) onto the phenyl or furan rings to modulate electronic and steric properties.
Scaffold Hopping: Replacing the furan or phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene (B33073), pyridine, thiazole) to explore different interaction patterns.
Linker Modification: Altering the length or rigidity of the butane chain to optimize the positioning of the key functional groups within the binding pocket.
Once a virtual library of analogues is generated, chemoinformatic tools are used to calculate various molecular descriptors for each compound (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors). This allows for the analysis of the chemical space covered by the analogues and the selection of a diverse subset of compounds for further computational or experimental screening. This exploration helps in understanding structure-activity relationships (SAR) and in designing new molecules with desired biological activities. nih.gov
Advanced Analytical Characterization Techniques in Research on 3 Furan 2 Yl 4 Phenylbutan 1 Amine
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 3-(furan-2-yl)-4-phenylbutan-1-amine, with a molecular formula of C14H17NO, HRMS would be used to confirm this composition.
A search of scientific literature did not yield specific HRMS data for this compound. However, a hypothetical analysis would involve determining the theoretical exact mass of the protonated molecule [M+H]+ and comparing it to the experimentally measured value.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |
|---|
This table illustrates the type of data generated from an HRMS experiment. The actual measured values and mass error are not available in the reviewed literature.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the protons and carbons, multi-dimensional (2D) NMR experiments are crucial for assembling the complete molecular architecture of this compound.
A suite of 2D-NMR experiments would be employed to establish the connectivity of atoms and the relative stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the same spin system. For this compound, COSY would be used to trace the connectivity from the amine group's adjacent methylene (B1212753) protons through the butane (B89635) chain and to identify the protons on the furan (B31954) and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the ¹³C chemical shift to its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the different fragments of the molecule, for instance, linking the butane chain to the furan and phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly important for determining the relative stereochemistry at the chiral center (C3) and for understanding the molecule's preferred conformation in solution.
Detailed experimental 2D-NMR data for this compound are not present in the accessible literature. The following table provides a hypothetical representation of expected correlations.
Table 2: Hypothetical 2D-NMR Correlations for this compound
| Proton (¹H) | COSY Correlations | HMBC Correlations | NOESY Correlations |
|---|---|---|---|
| H1 | H2 | C2, C3 | H2, H3 |
| H3 | H2, H4 | C1, C2, C4, C-furan, C-phenyl | H1, H4, H-furan |
| H-furan | H-furan | C3, C-furan | H3, H4 |
This is a simplified, illustrative table. Actual NMR assignments would require detailed analysis of the spectra, which are not available.
Solid-State NMR (ssNMR) spectroscopy is a technique used to study the structure and dynamics of molecules in the solid state. If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a valuable tool for their characterization. Each polymorph would give a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. There is no information in the public domain regarding the application of ssNMR to this compound.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For this compound, which contains a stereocenter, X-ray crystallography could provide an unambiguous assignment of the R or S configuration at this center.
A search for a crystal structure of this compound in crystallographic databases did not yield any results. If a suitable crystal were grown, the analysis would provide precise bond lengths, bond angles, and torsional angles, as well as details about the crystal packing.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Z (Molecules per unit cell) | Data not available |
This table represents the type of information obtained from an X-ray crystallographic study. No such study has been reported for this compound.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Excess Assessment
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, is the primary method for separating and quantifying these enantiomers. This analysis is crucial for determining the enantiomeric excess (ee) or enantiomeric purity of a sample, which is vital in fields such as medicinal chemistry where enantiomers can have different biological activities.
Specific methods for the chiral separation of this compound have not been published. The development of such a method would involve screening various chiral columns and mobile phases to achieve baseline separation of the two enantiomers.
Table 4: Illustrative Data from a Chiral HPLC Analysis
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Enantiomer 1 | Data not available | Data not available |
This table shows how data from a chiral HPLC experiment would be presented to calculate enantiomeric excess. The actual experimental conditions and results are not available.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Verification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum that can serve as a molecular fingerprint. For this compound, FTIR and Raman spectra would show characteristic bands for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the furan and phenyl rings, and C-O stretching of the furan ring. These techniques are also useful for verifying the purity of a sample, as impurities would introduce additional peaks into the spectrum.
No published FTIR or Raman spectra for this compound could be located. A summary of expected vibrational bands is provided below.
Table 5: Expected Characteristic Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
This table lists the generally expected regions for the vibrational modes of the functional groups present in the molecule. The exact positions and intensities would need to be determined experimentally.
Elemental Microanalysis for Stoichiometric Composition Confirmation
Elemental microanalysis is a fundamental technique employed in the characterization of novel compounds to verify their empirical formula and assess their purity. This method provides the mass percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against theoretically calculated values derived from the compound's proposed molecular formula. For this compound, the molecular formula is established as C₁₄H₁₇NO.
The theoretical elemental composition of this compound has been calculated based on its molecular formula, C₁₄H₁₇NO, and the atomic masses of its constituent elements. These theoretical values serve as a benchmark for experimental verification.
As of the latest available research, specific experimental data from the elemental microanalysis of this compound has not been published. However, to illustrate the application and expected outcomes of this analytical technique, data from a study on a structurally related furan derivative can be considered. For instance, a synthesized furan derivative with the molecular formula C₁₇H₂₂N₂O₉ was reported to have undergone elemental analysis. researchgate.net The comparison between the theoretical values for this compound and the experimental findings for this related compound highlights the precision of the technique in confirming stoichiometric composition.
The general procedure for elemental analysis involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are meticulously collected and quantified. These quantities are then used to determine the percentage composition of each element in the original sample. A close correlation between the experimentally determined percentages and the calculated theoretical values, typically within a ±0.4% margin, is considered a confirmation of the compound's elemental composition and purity. nih.gov
Below is a table summarizing the theoretical elemental composition of this compound and for comparison, the reported analytical data for the related furan derivative C₁₇H₂₂N₂O₉. researchgate.net
| Compound | Molecular Formula | Element | Theoretical (%) | Experimental (%) |
| This compound | C₁₄H₁₇NO | Carbon (C) | 78.10 | Not Published |
| Hydrogen (H) | 7.96 | Not Published | ||
| Nitrogen (N) | 6.51 | Not Published | ||
| Related Furan Derivative researchgate.net | C₁₇H₂₂N₂O₉ | Carbon (C) | 51.26 | 51.53 |
| Hydrogen (H) | 5.57 | 5.87 | ||
| Nitrogen (N) | 7.03 | 6.67 |
The data for the related furan derivative demonstrates the typical level of agreement between theoretical and experimental values sought in elemental analysis. researchgate.net The minor deviations observed are within the accepted experimental error range, thereby confirming the stoichiometric composition of the analyzed compound. researchgate.netnih.gov This underscores the importance of elemental microanalysis as a crucial step in the structural elucidation and verification of newly synthesized chemical entities.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Furan 2 Yl 4 Phenylbutan 1 Amine Derivatives
Rational Design Principles for Analogues Based on the 3-(furan-2-yl)-4-phenylbutan-1-amine Core Structure
The rational design of analogues of this compound is predicated on systematically altering its distinct chemical moieties—the furan (B31954) ring, the phenyl group, the aliphatic chain, and the primary amine—to modulate its physicochemical properties and biological activity. These modifications aim to optimize potency, selectivity, and pharmacokinetic profiles.
Systematic Modifications of the Furan Moiety and its Influence on Properties
Bioisosteric Replacement: One common strategy involves the replacement of the furan ring with other five- or six-membered aromatic or heteroaromatic rings. This approach, known as bioisosteric replacement, can influence a compound's metabolic stability, receptor-binding affinity, and selectivity. cambridgemedchemconsulting.com For instance, replacing the furan with a thiophene (B33073) ring, another electron-rich heterocycle, may lead to altered metabolic pathways and potentially enhanced potency, a strategy that has been explored in various CNS-active compounds. cambridgemedchemconsulting.com Substitution with a phenyl ring would create a diphenylbutanamine scaffold, which could significantly alter the molecule's lipophilicity and steric profile, thereby affecting its interaction with biological targets.
Substitution on the Furan Ring: The introduction of substituents at various positions of the furan ring can also profoundly impact its properties. Small alkyl groups, such as a methyl group at the 5-position, could enhance metabolic stability by blocking potential sites of oxidation. Conversely, the introduction of electron-withdrawing groups, like a nitro group, or electron-donating groups, such as a methoxy (B1213986) group, can alter the electron density of the furan ring, which may be crucial for interactions with target proteins. ijabbr.com The position of these substituents is also critical, as steric hindrance near the point of attachment to the butanamine chain could influence the molecule's preferred conformation.
The following table summarizes potential modifications to the furan moiety and their predicted impact on the properties of the parent compound.
| Modification | Predicted Impact on Properties | Rationale |
| Replacement with Thiophene | Altered metabolic stability and potency | Thiophene is a common bioisostere of furan with different electronic properties. |
| Replacement with Phenyl | Increased lipophilicity and altered steric profile | Phenyl is a larger, more lipophilic aromatic system. |
| Methylation at the 5-position | Increased metabolic stability | Blocks a potential site of oxidative metabolism. |
| Nitration at the 5-position | Altered electronic properties and potential for new interactions | The nitro group is strongly electron-withdrawing. |
Exploration of Substituent Effects on the Phenyl Ring
The phenyl ring is a critical component of many pharmacologically active molecules, and its substitution pattern plays a pivotal role in determining the compound's affinity and selectivity for its biological target. nih.gov In the context of this compound, modifications to the phenyl ring can influence its interaction with monoamine transporters, which are likely targets for this class of compounds.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the electrostatic potential of the phenyl ring. For many phenethylamine-based monoamine transporter inhibitors, substitutions at the para (4-) position of the phenyl ring have been shown to be particularly important. For example, a halogen atom at the para position can enhance binding affinity. nih.gov
The table below outlines some potential substitutions on the phenyl ring and their likely effects on the compound's properties.
| Substituent and Position | Predicted Impact on Properties | Rationale |
| 4-Fluoro | Increased binding affinity | Halogen substitution at the para-position is often favorable for monoamine transporter inhibitors. |
| 4-Methyl | Increased lipophilicity and potential for enhanced binding | Small alkyl groups can improve hydrophobic interactions. |
| 3,4-Dichloro | Increased lipophilicity and altered electronic profile | Dihalogenation can significantly impact binding affinity and selectivity. |
| 4-Methoxy | Altered electronic properties and potential for hydrogen bonding | An alkoxy group can act as a hydrogen bond acceptor. |
Variation in the Aliphatic Butan-1-amine Chain Length and Branching
The four-carbon aliphatic chain in this compound provides a flexible linker between the key pharmacophoric elements. Altering the length and branching of this chain can significantly impact the compound's conformational flexibility and its ability to adopt an optimal orientation within a receptor binding site.
Chain Length: Shortening or lengthening the aliphatic chain can alter the distance between the furan/phenyl moieties and the primary amine. This can have a profound effect on biological activity, as the optimal distance for interaction with specific residues in a binding pocket is often highly constrained. For instance, in a series of p-alkylaminophenols, elongation of the alkyl chain was found to enhance antioxidant activity, demonstrating the importance of chain length in modulating biological effects. nih.gov
Branching: The introduction of alkyl groups, such as a methyl group, at various positions along the butanamine chain can restrict conformational freedom. This can be advantageous if it locks the molecule into a more active conformation. However, it can also be detrimental if it prevents the molecule from adopting the necessary binding pose.
The following table summarizes potential modifications to the aliphatic chain and their predicted consequences.
| Modification | Predicted Impact on Properties | Rationale |
| Shortening to a propan-1-amine chain | Altered spatial arrangement of pharmacophoric groups | Changes the distance between the aromatic rings and the amine. |
| Lengthening to a pentan-1-amine chain | Increased flexibility and lipophilicity | May allow for interactions with more distant residues in a binding pocket. |
| Methylation at the 2-position | Restricted conformational freedom | May lock the molecule in a more or less active conformation. |
Derivatization Strategies for the Primary Amine Functionality
The primary amine in this compound is a key functional group that is likely to be protonated at physiological pH, allowing for a crucial ionic interaction with a negatively charged residue in the binding site of its target protein. Derivatization of this amine is a common strategy to modulate a compound's properties.
N-Alkylation and N-Acylation: The conversion of the primary amine to a secondary or tertiary amine through N-alkylation can influence its basicity and steric profile. bath.ac.uk While N-methylation or N-ethylation might be well-tolerated, larger alkyl groups could introduce steric hindrance. N-acylation, which converts the amine to an amide, would neutralize its basicity and introduce a hydrogen bond donor and acceptor, significantly altering its interaction profile. nih.gov
Conversion to Other Functional Groups: The primary amine could also be replaced with other functional groups capable of forming key interactions. For example, conversion to a guanidinium (B1211019) group would maintain a positive charge but with a different geometry and hydrogen bonding capacity.
The table below provides examples of derivatization strategies for the primary amine and their potential effects.
| Derivatization Strategy | Predicted Impact on Properties | Rationale |
| N-methylation | Altered basicity and steric profile | May improve selectivity for certain transporter subtypes. |
| N-acetylation | Neutralization of basicity, introduction of hydrogen bonding capabilities | Amides have different electronic and steric properties compared to amines. |
| Conversion to a guanidinium group | Maintained positive charge with altered geometry | The guanidinium group can form multiple hydrogen bonds. |
Implementation of Combinatorial Chemistry and Parallel Synthesis Approaches for Library Generation
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds for high-throughput screening. nih.gov These approaches are well-suited for exploring the SAR of the this compound scaffold.
A combinatorial library could be designed by systematically varying the substituents on the furan and phenyl rings, as well as by modifying the aliphatic chain and the primary amine. For example, a library could be generated by reacting a common intermediate, such as a ketone precursor to the butanamine, with a variety of Grignard reagents to introduce different substituents on what will become the 4-position of the phenyl ring. Subsequent reductive amination could then be performed with a library of different amines to explore the effects of N-alkylation.
The use of solid-phase synthesis can further streamline the process, allowing for the efficient purification of the final products. By generating a diverse library of analogues, it is possible to rapidly identify compounds with improved activity and selectivity, which can then be further optimized in a more focused manner.
Pharmacophore Modeling and Ligand-Based Design Methodologies
In the absence of a high-resolution crystal structure of the biological target, ligand-based design methodologies such as pharmacophore modeling can be invaluable. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target.
A pharmacophore model for ligands of the this compound class could be developed based on a set of known active and inactive analogues. This model would likely include features such as:
A hydrophobic/aromatic feature representing the phenyl ring.
A hydrogen bond acceptor feature corresponding to the oxygen atom of the furan ring.
A positive ionizable feature representing the protonated primary amine.
Defined spatial relationships and distance constraints between these features.
Once a pharmacophore model is developed and validated, it can be used to virtually screen large compound databases to identify novel molecules that fit the model and are therefore likely to be active. nih.gov This approach can significantly accelerate the discovery of new lead compounds. Furthermore, the pharmacophore model can guide the design of new analogues by highlighting the key structural features that need to be maintained or modified to enhance activity.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of modern drug discovery, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. Through the use of statistical methods, QSAR models can predict the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development. In the context of this compound derivatives, QSAR and cheminformatics approaches are invaluable for understanding how structural modifications influence their therapeutic potential.
A typical QSAR study involves the generation of molecular descriptors for a set of molecules with known activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once calculated, these descriptors are used as independent variables in a regression analysis against the biological activity (the dependent variable), to generate a mathematical model.
For instance, in a study of structurally related 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications were made to the phenyl ring, and the corresponding inhibitory concentrations (IC50) were determined. nih.gov Such data is the foundation for QSAR modeling. By systematically altering substituents on the phenyl ring, researchers can generate a dataset that links specific properties (like the Hammett constant σ for electronic effects or the molar refractivity MR for steric effects) to the observed changes in potency.
Consider the hypothetical data in the table below, illustrating the type of information used in a QSAR study of this compound analogs. The activity data, often expressed as pIC50 (-log IC50), is correlated with various calculated descriptors.
| Compound ID | R-group (on Phenyl Ring) | IC50 (µM) | pIC50 | LogP | Molar Refractivity (MR) |
| 1 | H | 15.2 | 4.82 | 3.1 | 65.4 |
| 2 | 4-Cl | 8.5 | 5.07 | 3.8 | 70.3 |
| 3 | 4-OCH3 | 12.1 | 4.92 | 3.0 | 70.2 |
| 4 | 4-N(CH3)2 | 5.3 | 5.28 | 3.3 | 76.8 |
| 5 | 4-COOH | 25.0 | 4.60 | 2.8 | 69.9 |
A resulting QSAR equation might take the form: pIC50 = k1(LogP) + k2(MR) - k3(Descriptor Z) + C
Where kn are coefficients determined by the regression analysis. Such a model could reveal, for example, that higher hydrophobicity and a specific steric profile are beneficial for activity, while a particular electronic feature is detrimental.
Cheminformatics tools are essential for building and validating these models. They encompass a wide range of computational techniques, including database management, virtual screening, and predictive modeling. For derivatives of this compound, cheminformatics could be used to:
Generate and screen virtual libraries: Before synthesis, thousands of virtual derivatives can be created and their properties calculated.
Predict ADMET properties: Models can be built to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity, helping to identify candidates with better drug-like properties.
Apply machine learning algorithms: Techniques like support vector machines (SVM), random forests, and neural networks can be used to build more complex and accurate QSAR models, especially when dealing with large and diverse datasets.
For example, studies on quinoxaline-arylfuran derivatives have utilized molecular docking to predict binding modes, which can then be used as a basis for developing 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov These methods provide a three-dimensional contour map of where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are favored or disfavored, offering direct visual guidance for the design of more potent analogs.
Investigation of Conformational Preferences and Their Direct Influence on Intermolecular Interactions
The biological activity of a molecule is not solely dependent on its 2D structure but is critically influenced by its three-dimensional shape, or conformation. A molecule can exist in multiple conformations due to the rotation around single bonds, and the preferred, low-energy conformation(s) will dictate how it fits into a biological target like a protein's active site. The study of these conformational preferences is crucial for understanding the intermolecular interactions that underpin biological activity.
For this compound and its derivatives, the flexible butane (B89635) chain allows for a significant degree of conformational freedom. The relative orientation of the furan ring, the phenyl ring, and the terminal amine group is a key determinant of its ability to form effective intermolecular interactions with a target receptor. These interactions can include:
Hydrogen bonds: The primary amine group is a potent hydrogen bond donor, while the oxygen atom in the furan ring can act as a hydrogen bond acceptor.
π-π stacking: The aromatic furan and phenyl rings can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.
Hydrophobic interactions: The phenyl ring and parts of the furan and alkyl chain can form favorable hydrophobic interactions.
Ionic interactions: If the amine group is protonated (as it likely would be at physiological pH), it can form a salt bridge with negatively charged residues like aspartate or glutamate.
Computational chemistry methods are powerful tools for investigating conformational preferences. Density Functional Theory (DFT) calculations can be used to determine the relative energies of different conformers, identifying the most stable ground-state conformations. nih.gov For instance, research on amidofurans has shown that the rate of certain chemical reactions is heavily influenced by the ground-state conformational biases within the molecule. nih.gov Similarly, for this compound derivatives, DFT could elucidate how different substituents on the phenyl or furan rings might alter the preferred torsional angles of the central butane chain.
Molecular dynamics (MD) simulations can provide a more dynamic picture, showing how the molecule behaves and changes its conformation over time in a simulated physiological environment. This can reveal which conformations are most frequently adopted and are therefore most likely to be the "bioactive conformation" responsible for binding.
The critical importance of conformation is highlighted in studies of conformationally restricted analogs. In one such study on renin inhibitors, replacing a flexible phenylalanine residue with a more rigid piperidone structure led to a significant loss of potency. nih.gov Molecular modeling suggested that the conformational restrictions imposed by the new structure distorted the geometry required for optimal binding within the renin active site. nih.gov This demonstrates that while flexibility can be a liability (leading to an entropic penalty upon binding), a certain degree of conformational freedom is often necessary to adopt the ideal orientation for interacting with a target.
Investigation of Biological Interactions and Mechanistic Studies of 3 Furan 2 Yl 4 Phenylbutan 1 Amine and Its Analogues Preclinical, in Vitro Focus
In Vitro High-Throughput Screening Methodologies for Preliminary Target Identification
High-throughput screening (HTS) is a foundational approach in modern drug discovery, allowing for the rapid assessment of large compound libraries against specific biological targets. This process is crucial for initial "hit" identification.
Enzyme Inhibition and Activation Assays (Mechanistic Focus)
Enzyme inhibition and activation assays are a cornerstone of HTS campaigns, designed to identify compounds that can modulate the activity of specific enzymes. These assays are critical for understanding the potential therapeutic applications of a compound, such as in the case of kinase inhibitors for oncology. nih.gov
Currently, there is no publicly available data from high-throughput enzyme inhibition or activation screens for 3-(furan-2-yl)-4-phenylbutan-1-amine. While studies on other furan (B31954) derivatives have identified inhibitory activity against enzymes like monoamine oxidase, these findings are not directly transferable to the compound . utripoli.edu.ly
Receptor Binding and Functional Assays (e.g., Radioligand Displacement, cAMP Assays)
Receptor binding assays are essential for identifying compounds that interact with specific cellular receptors, a common mechanism of action for many drugs. Functional assays, such as those measuring cyclic AMP (cAMP) levels, provide further insight into whether a compound acts as an agonist or antagonist at a particular receptor.
No specific receptor binding or functional assay data has been published for this compound. Research on unrelated furan-containing molecules has shown affinity for various receptors, highlighting the potential of the furan moiety to participate in such interactions, but specific data for the phenylbutan-1-amine derivative is absent. ijabbr.com
Cellular Pathway Modulation Studies
Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action and potential therapeutic effects.
Investigation of Intracellular Signaling Cascades via Reporter Assays or Western Blotting
Techniques like reporter gene assays and Western blotting are standard methods for investigating the impact of a compound on intracellular signaling pathways. These methods can reveal whether a compound activates or inhibits pathways involved in cell proliferation, survival, or inflammation.
There are no published studies utilizing reporter assays or Western blotting to investigate the effects of this compound on intracellular signaling cascades.
Cell-Based Assays for Specific Biological Processes (e.g., Cell Viability, Apoptosis Pathways)
While the general toxicity of furan has been studied, showing it can decrease cell viability and induce apoptosis and oxidative stress in various cell lines, this data pertains to the parent furan molecule and not the specific derivative this compound. nih.govnih.gov Studies on other furan derivatives have demonstrated antiproliferative and pro-apoptotic effects in cancer cell lines, but similar investigations for the target compound are not available. mdpi.comnih.gov
Mechanistic Elucidation of Observed Biochemical Activities
The ultimate goal of preclinical in vitro studies is to elucidate the mechanism of action of a compound. This involves integrating data from various assays to build a comprehensive picture of how the molecule interacts with biological systems at a molecular and cellular level.
Given the absence of primary screening and cellular pathway data for this compound, any detailed mechanistic understanding of its biochemical activities remains speculative. Mechanistic studies on other furan-containing compounds have implicated various pathways, including the induction of oxidative stress and modulation of apoptotic pathways. researchgate.netnih.gov However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.
Detailed Analysis of Binding Kinetics and Thermodynamics
No studies detailing the binding kinetics (association rate constant, k_on; dissociation rate constant, k_off; and equilibrium dissociation constant, K_D) or thermodynamic parameters (enthalpy, ΔH; entropy, ΔS; and Gibbs free energy, ΔG) for the interaction of This compound with any biological target have been published. Such studies are crucial for understanding the affinity, specificity, and driving forces behind a compound-target interaction.
Co-Crystallization Studies with Target Proteins to Elucidate Binding Modes (if applicable)
There are no publicly available reports of co-crystallization studies involving This compound and any target proteins. This technique is instrumental in visualizing the precise, three-dimensional binding mode of a ligand within the active site of its target, providing invaluable insights for structure-activity relationship (SAR) studies and further optimization. The successful co-crystallization of a ligand and its target protein is a critical step in rational drug design. nih.govinternationalscholarsjournals.comnih.govresearchgate.netfrontiersin.org
Cytotoxicity and General Cell Health Assessment in Various Cell Lines
Specific data on the cytotoxic effects (e.g., IC50 values) of This compound in various cancer or normal cell lines are not available in the scientific literature. Cytotoxicity assays, such as the MTT or LDH release assays, are fundamental for determining a compound's potential as a therapeutic agent and for assessing its general toxicity profile at the cellular level. researchgate.netnih.govnih.govmdpi.com
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Property Investigations (Focus on Mechanistic Understanding)
A critical component of preclinical drug development involves the characterization of a compound's ADME properties. However, no specific in vitro ADME data for This compound has been published.
Assessment of Membrane Permeability Using Artificial Membrane Permeability Assays (PAMPA) and Cell Monolayers (e.g., Caco-2)
Information regarding the membrane permeability of This compound is not available. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion across membranes, such as the gastrointestinal tract or the blood-brain barrier. nih.govcreative-biolabs.comsigmaaldrich.comfrontiersin.org The Caco-2 cell monolayer assay is considered the gold standard for predicting human intestinal absorption, as it accounts for both passive diffusion and active transport mechanisms. nih.govnih.gov The lack of data from these assays means the absorption potential of this compound is unknown.
Evaluation of Metabolic Stability in Hepatic Microsomes and Hepatocyte Suspensions
There are no published studies on the metabolic stability of This compound . These assays utilize liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes (e.g., cytochrome P450s), to determine how quickly a compound is metabolized. researchgate.netresearchgate.netnuvisan.commdpi.comnih.gov Key parameters derived from these studies, such as half-life (t½) and intrinsic clearance (CLint), are essential for predicting a compound's in vivo pharmacokinetic profile. nuvisan.com
Determination of Plasma Protein Binding Characteristics
The extent to which This compound binds to plasma proteins, such as human serum albumin, has not been reported. Plasma protein binding is a critical parameter that influences a drug's distribution, metabolism, and excretion, as generally only the unbound fraction of a drug is pharmacologically active. nih.gov This is typically determined using methods like equilibrium dialysis or ultrafiltration.
Future Research Directions and Potential Applications of 3 Furan 2 Yl 4 Phenylbutan 1 Amine in Chemical Science
Exploration of Novel and Sustainable Synthetic Methodologies for the Compound and its Derivatives
The future synthesis of 3-(furan-2-yl)-4-phenylbutan-1-amine and its derivatives will likely focus on the development of novel, efficient, and environmentally benign methodologies that align with the principles of green chemistry. Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research could explore the following innovative strategies:
Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. nih.govnih.gov For the synthesis of this compound, transaminases could be employed for the asymmetric amination of a corresponding ketone precursor, yielding the chiral amine with high enantiomeric excess. nih.gov This enzymatic approach would be a greener alternative to traditional chemical reductions.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, scalability, and reproducibility. nih.govorganic-chemistry.org A flow-based synthesis of the target compound could involve the sequential reaction of starting materials in a microreactor system, potentially telescoping multiple steps into a single, continuous operation. This would minimize handling of intermediates and allow for precise control over reaction parameters.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including furan (B31954) derivatives. fluorochem.co.uk The application of microwave technology to the synthesis of this compound could significantly reduce reaction times and energy consumption compared to conventional heating methods.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, increased yields, energy efficiency. |
| Use of Bio-based Feedstocks | Increased sustainability, reduced reliance on fossil fuels. |
Advanced Computational Approaches for Enhanced Predictive Modeling and Design
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. For this compound, these approaches can be employed to predict its biological activity, guide the design of derivatives with enhanced potency and selectivity, and elucidate its mechanism of action at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpharmaguideline.com By synthesizing a library of derivatives of this compound with systematic structural modifications, QSAR models could be developed to predict their activity against specific biological targets. These models can then be used to virtually screen new, unsynthesized derivatives and prioritize those with the highest predicted activity for synthesis and experimental testing.
Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of a small molecule within the active site of a biological target, such as an enzyme or a receptor. nih.govmdpi.comresearchgate.net By docking this compound into the crystal structures of various potential targets, researchers can identify putative binding partners and gain insights into the key molecular interactions that govern its biological activity. This information can be used to design derivatives with improved binding affinity and selectivity.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. organic-chemistry.orgnih.gov By identifying the common structural features among a set of active furan-containing compounds, a pharmacophore model can be generated for a specific biological target. This model can then be used to search virtual libraries for new molecules that fit the pharmacophore and are therefore likely to be active.
| Computational Approach | Application to this compound |
| QSAR Modeling | Predict the biological activity of derivatives and guide lead optimization. |
| Molecular Docking | Identify potential biological targets and elucidate binding modes. |
| Pharmacophore Modeling | Discover novel compounds with similar activity profiles. |
Development of Bioconjugates or Prodrug Strategies Involving the this compound Scaffold
The primary amine and the furan moiety of this compound offer versatile handles for the development of bioconjugates and prodrugs. These strategies can be employed to improve the pharmacokinetic properties of the parent compound, enhance its targeting to specific tissues or cells, and control its release at the site of action.
Prodrug Design: The primary amine can be temporarily masked with a promoiety to create a prodrug that is inactive until it is cleaved by a specific enzyme or under certain physiological conditions. nih.govnih.gov For example, an amide linkage could be formed with a peptide that is a substrate for a tumor-specific protease, leading to the targeted release of the active amine in the tumor microenvironment.
Bioconjugation: The primary amine can be used to conjugate the compound to a variety of biomolecules, such as antibodies, peptides, or polymers, to create bioconjugates with enhanced properties. nih.gov For instance, conjugation to a monoclonal antibody that recognizes a tumor-specific antigen could be used to deliver the compound specifically to cancer cells. The furan moiety can also participate in bioconjugation reactions, such as Diels-Alder reactions with maleimide-functionalized biomolecules. beilstein-journals.org
Linker Chemistry: The choice of linker is crucial in the design of bioconjugates and prodrugs. nih.govorganic-chemistry.org Cleavable linkers, such as those sensitive to pH, redox potential, or specific enzymes, can be used to ensure the release of the active compound at the target site. Non-cleavable linkers can be used when the conjugate itself is the active species.
| Strategy | Rationale for this compound |
| Prodrug Design | Improve pharmacokinetic properties and achieve targeted release. |
| Bioconjugation | Enhance targeting to specific cells or tissues. |
| Linker Chemistry | Control the release of the active compound at the desired site. |
Integration of the Compound into Targeted Delivery Systems (Conceptual Design)
Nanoparticle-based drug delivery systems offer a promising approach to improve the therapeutic efficacy of small molecules by enhancing their solubility, protecting them from degradation, and enabling their targeted delivery to specific sites in the body. The physicochemical properties of this compound make it a suitable candidate for encapsulation within various nanocarriers.
Polymeric Micelles: Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers. nih.govbeilstein-journals.orgnih.gov The hydrophobic core of these micelles can encapsulate hydrophobic drugs like this compound, thereby increasing their aqueous solubility and stability. The surface of the micelles can be functionalized with targeting ligands to promote their accumulation in diseased tissues.
Liposomes: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.govresearchgate.netmdpi.com The lipophilic nature of this compound would favor its incorporation into the lipid bilayer of liposomes. Similar to polymeric micelles, the surface of liposomes can be modified with targeting moieties for active targeting.
Furan-Functionalized Nanoparticles: The furan moiety of the compound itself can be exploited for targeted delivery. Furan-functionalized polymers can be used to prepare nanoparticles that can then be conjugated to maleimide-modified antibodies or other targeting ligands via a Diels-Alder reaction. nih.govmdpi.com This approach would allow for the direct attachment of the targeting ligand to the nanoparticle surface.
| Delivery System | Conceptual Design for this compound |
| Polymeric Micelles | Encapsulation of the compound in the hydrophobic core; surface functionalization with targeting ligands. |
| Liposomes | Incorporation of the compound within the lipid bilayer; surface modification for targeted delivery. |
| Furan-Functionalized Nanoparticles | Use of furan-containing polymers for nanoparticle formation and subsequent bioconjugation. |
Role of this compound as a Versatile Synthetic Intermediate for More Complex Molecular Architectures
The presence of both a reactive primary amine and a furan ring makes this compound a valuable building block for the synthesis of more complex and structurally diverse molecules.
Multicomponent Reactions: The primary amine can participate in a variety of multicomponent reactions (MCRs), such as the Ugi, Passerini, and Mannich reactions. nih.govbeilstein-journals.orgnih.gov These reactions allow for the rapid and efficient construction of complex molecules from simple starting materials in a single step. By using this compound as the amine component in these reactions, a wide range of novel furan-containing compounds can be synthesized.
Derivatization of the Furan Ring: The furan ring is susceptible to a variety of chemical transformations, including electrophilic substitution, Diels-Alder reactions, and ring-opening/ring-closing reactions. pharmaguideline.commdpi.com These reactions can be used to further functionalize the molecule and introduce new structural motifs. For example, the furan ring could be used as a diene in a Diels-Alder reaction to construct bicyclic systems.
Synthesis of Fused Heterocyclic Systems: The furan ring can serve as a precursor for the synthesis of other heterocyclic systems. For example, treatment of 2-acylfurans with certain reagents can lead to the formation of pyridazines or other fused heterocycles. nih.gov This approach could be used to synthesize novel polycyclic compounds with potentially interesting biological activities.
| Synthetic Application | Potential Transformation of this compound |
| Multicomponent Reactions | Use as the amine component to generate diverse molecular scaffolds. |
| Furan Ring Derivatization | Functionalization via electrophilic substitution or cycloaddition reactions. |
| Synthesis of Fused Heterocycles | Conversion of the furan ring into other heterocyclic systems. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(furan-2-yl)-4-phenylbutan-1-amine, and what factors influence yield optimization?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting furan-2-ylmethylamine with a phenyl-substituted carbonyl compound under reducing conditions (e.g., NaBH₃CN) or using a coupling reaction between furan derivatives and pre-functionalized phenylbutane precursors. Solvent choice (e.g., THF or DMF), temperature control (60–80°C), and catalyst selection (e.g., Pd for cross-coupling) critically impact yield. Impurities from side reactions (e.g., over-alkylation) can be minimized via stepwise purification using column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
- Methodology :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm, amine protons at δ 1.5–2.5 ppm).
- IR : Confirms amine N-H stretches (~3300 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+ peak at m/z 216).
Conflicting data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Resolution involves repeating experiments under inert atmospheres, using deuterated solvents, or cross-validating with X-ray crystallography (via SHELX software for structure refinement) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and stability of this compound?
- Methodology : DFT calculations (e.g., B3LYP/6-31G* basis set) model the compound’s HOMO-LUMO gaps, charge distribution, and conformational stability. Exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies). Software like Gaussian or ORCA can optimize geometries and simulate IR/NMR spectra for comparison with experimental data. For example, furan’s electron-rich nature may lower the LUMO energy, enhancing electrophilic reactivity .
Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?
- Methodology : Chiral chromatography (e.g., HPLC with a Chiralpak® column) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography (using SHELXL for refinement) or circular dichroism (CD). For diastereomers, NOESY NMR identifies spatial proximity of protons. Computational tools (e.g., molecular docking) predict stereoselective binding in biological assays .
Q. How does the furan ring influence reactivity in nucleophilic substitution reactions compared to phenyl analogs?
- Methodology : The furan’s oxygen atom increases electron density at the 2-position, enhancing nucleophilicity. Comparative studies with phenyl analogs (e.g., 3-phenylbutan-1-amine) show faster reaction rates in SNAr (nucleophilic aromatic substitution) with furan derivatives. Kinetic assays (e.g., monitoring by LC-MS) quantify rate differences. Solvent effects (polar aprotic vs. protic) further modulate reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Methodology :
- Control Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading).
- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., dimerization products).
- Computational Validation : DFT can predict competing reaction pathways (e.g., alternative nucleophilic sites on furan).
Contradictions often arise from trace moisture or oxygen sensitivity, necessitating strict inert conditions .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
